molecular formula C12H18N2 B14589897 6-Methylideneundecanedinitrile CAS No. 61634-97-7

6-Methylideneundecanedinitrile

Cat. No.: B14589897
CAS No.: 61634-97-7
M. Wt: 190.28 g/mol
InChI Key: AJPVAXJWKMXBGN-UHFFFAOYSA-N
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Description

6-Methylideneundecanedinitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a methylidene group attached to an undecane chain with two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylideneundecanedinitrile typically involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions. One common method is the Knoevenagel condensation, where an aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as zeolites or metal-organic frameworks, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methylideneundecanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile groups can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming imines or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Imines or esters.

Scientific Research Applications

6-Methylideneundecanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 6-Methylideneundecanedinitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitrile groups are hydrogenated to form primary amines. The molecular targets and pathways involved in these reactions include the activation of hydrogen gas on the surface of a palladium catalyst, followed by the transfer of hydrogen atoms to the nitrile groups.

Comparison with Similar Compounds

    6-Methylideneundecanoic acid: Similar structure but with carboxylic acid groups instead of nitriles.

    6-Methylideneundecanal: Similar structure but with an aldehyde group instead of nitriles.

    6-Methylideneundecanol: Similar structure but with an alcohol group instead of nitriles.

Uniqueness: 6-Methylideneundecanedinitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. The nitrile groups make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

CAS No.

61634-97-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

6-methylideneundecanedinitrile

InChI

InChI=1S/C12H18N2/c1-12(8-4-2-6-10-13)9-5-3-7-11-14/h1-9H2

InChI Key

AJPVAXJWKMXBGN-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCCC#N)CCCCC#N

Origin of Product

United States

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